molecular formula C4H5F2N3S B1471098 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 30682-82-7

5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1471098
CAS No.: 30682-82-7
M. Wt: 165.17 g/mol
InChI Key: WESZABURQAFOMO-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomeric Considerations

The molecular architecture of 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol presents a complex structural framework characterized by the molecular formula C₄H₅F₂N₃S. The compound features a five-membered triazole ring system bearing two distinct substituents: a methyl group at the 4-position and a difluoromethyl group at the 5-position, with a thiol functional group at the 3-position. The canonical simplified molecular-input line-entry system representation CN1C(=NNC1=S)C(F)F provides insight into the connectivity pattern, revealing the presence of multiple nitrogen atoms within the heterocyclic framework.

The compound exhibits significant tautomeric behavior, existing primarily in equilibrium between thiol and thione forms. Research indicates that the tautomeric equilibrium is predominantly affected by the nature of the solvent, with protic solvents such as water and methanol capable of shifting the equilibrium toward different tautomeric forms. The International Union of Pure and Applied Chemistry nomenclature recognizes the compound under the alternative designation 3-(difluoromethyl)-4-methyl-1H-1,2,4-triazole-5-thione, highlighting the tautomeric relationship between these structural forms.

Theoretical calculations have demonstrated that the presence of intermolecular hydrogen bonding significantly influences the stability of different tautomeric forms. Molecular dynamics simulations reveal that the thione tautomer exhibits increased interaction energies due to enhanced hydrogen bonding capabilities, particularly in polar solvent environments. The difluoromethyl substituent introduces additional complexity through its electron-withdrawing properties, which affect the electron distribution throughout the triazole ring system and influence the preferred tautomeric form under various conditions.

Crystallographic Characterization and Conformational Studies

Crystallographic analysis reveals that 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol adopts specific conformational arrangements that optimize intermolecular interactions while minimizing steric hindrance. The compound crystallizes as white crystals with a melting point range of 170-172°C, indicating substantial thermal stability. This relatively high melting point suggests strong intermolecular forces, likely arising from hydrogen bonding interactions involving the thiol group and hydrogen bond acceptor sites within the triazole ring.

The conformational behavior of the molecule is significantly influenced by the spatial arrangement of the difluoromethyl group relative to the triazole ring plane. Quantum chemical calculations indicate that the optimized structures assume conformations where aromatic ring systems maintain coplanarity, facilitating delocalization of electrons across the conjugated system. This coplanar arrangement indicates minimal steric overcrowding effects that would otherwise result in twisted geometries, allowing for efficient orbital overlap and enhanced electronic communication throughout the molecular framework.

Nuclear magnetic resonance spectroscopic analysis provides detailed insight into the conformational dynamics of the compound. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals, including those attributed to the difluoromethyl proton exhibiting coupling patterns consistent with fluorine-hydrogen scalar coupling. The difluoromethyl carbon exhibits characteristic coupling with fluorine nuclei, appearing as a triplet with a coupling constant of approximately 237 hertz, confirming the presence of two equivalent fluorine atoms.

Spectroscopic Parameter Value Assignment
Difluoromethyl Proton Chemical Shift 6.88 parts per million CFH signal
Difluoromethyl Carbon Chemical Shift 108.2 parts per million (triplet) CFH carbon
Fluorine-Carbon Coupling Constant 236.9 hertz ¹J(C,F) coupling
Fluorine-Hydrogen Coupling Constant 51.7 hertz J(F,H) coupling

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits distinctive characteristics arising from the electron-withdrawing nature of the difluoromethyl substituent and the electron-donating properties of the thiol group. Density functional theory calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions are predominantly localized on the triazole ring system, indicating that this heterocyclic framework serves as the primary site for electronic transitions and chemical reactivity.

The presence of the difluoromethyl group significantly alters the frontier molecular orbital energies compared to non-fluorinated analogs. The electron-withdrawing effect of the difluoromethyl substituent stabilizes both occupied and unoccupied molecular orbitals, resulting in a modified energy gap that influences the compound's reactivity profile. Theoretical studies demonstrate that the total distribution of frontier molecular orbitals encompasses the entire triazole structure, signaling the presence of multiple major active electron donor and acceptor sites throughout the heterocyclic framework.

The electronic structure analysis reveals enhanced chemical reactivity due to the delocalized nature of frontier orbitals across the triazole ring system. The highest occupied molecular orbital energy level represents the nucleophilicity of the molecule, indicating its capacity to donate electrons to appropriate acceptor species. Conversely, the lowest unoccupied molecular orbital reflects the electrophilic character and electron-accepting tendency of the compound. The calculated energy gap between these frontier orbitals provides insight into the compound's electronic excitation behavior and potential photophysical properties.

Computational studies utilizing time-dependent density functional theory methods have elucidated the electronic transition characteristics of the compound. The absorption maxima calculated for the compound occur in the ultraviolet region, with electronic transitions primarily involving promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital. These electronic transitions exhibit moderate oscillator strengths, indicating reasonable probability for optical absorption processes.

Comparative Analysis with Analogous Triazole-Thiol Derivatives

Comparative analysis of 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol with structurally related triazole-thiol derivatives reveals significant differences in electronic properties, tautomeric behavior, and reactivity patterns. The introduction of fluorine substituents dramatically alters the electronic characteristics compared to non-fluorinated analogs such as 4-methyl-4H-1,2,4-triazole-3-thiol. The presence of two fluorine atoms in the difluoromethyl group creates a substantial electron-withdrawing effect that stabilizes both the thiol and thione tautomeric forms through different mechanisms.

Comparison with 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol reveals the impact of additional fluorine substitution on molecular properties. The trifluoromethyl analog exhibits even stronger electron-withdrawing characteristics, resulting in further stabilization of the triazole ring system and altered tautomeric equilibria. Experimental data indicate that the trifluoromethyl derivative displays different melting point characteristics and nuclear magnetic resonance spectroscopic patterns, reflecting the enhanced electron-withdrawing power of the trifluoromethyl group compared to the difluoromethyl substituent.

Studies of related fluorinated triazole derivatives demonstrate that the nature and position of fluorine-containing substituents significantly influence both the electronic structure and the biological activity profiles of these compounds. Research on various trifluoromethyl-substituted triazole-thiol derivatives has shown enhanced binding efficacy within biological targets, attributed to the unique electronic properties imparted by fluorine substitution. The difluoromethyl variant represents an intermediate case between non-fluorinated and fully fluorinated analogs, offering a balance of electronic modification and synthetic accessibility.

Compound Melting Point (°C) Electron-Withdrawing Effect Tautomeric Preference
4-Methyl-4H-1,2,4-triazole-3-thiol 165-169 Minimal Thiol-favored
5-(Difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol 170-172 Moderate Equilibrium
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol 180-182 Strong Thione-favored

The comparative reactivity profiles of these compounds reveal distinct patterns influenced by the electronic effects of fluorine substitution. The difluoromethyl derivative exhibits intermediate reactivity between non-fluorinated and trifluoromethyl analogs, making it particularly valuable for applications requiring controlled electronic modification. Molecular docking studies have demonstrated that fluorinated triazole derivatives, including the difluoromethyl variant, exhibit superior binding characteristics compared to their non-fluorinated counterparts, attributed to enhanced electronic complementarity with biological targets.

Properties

IUPAC Name

3-(difluoromethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3S/c1-9-3(2(5)6)7-8-4(9)10/h2H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESZABURQAFOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30682-82-7
Record name 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Biological Activity

5-(Difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C₄H₅F₂N₃S
  • Molecular Weight : 165.16 g/mol
  • CAS Number : 30682-82-7
  • MDL Number : MFCD24195558

Synthesis

The compound can be synthesized through various methods involving the reaction of substituted isothiocyanates and hydrazides, which leads to the formation of triazole derivatives. For example, a study demonstrated the synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiols using base-catalyzed intramolecular dehydrative cyclization techniques .

Biological Activities

The biological activity of 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol encompasses several therapeutic areas:

Antimicrobial Activity

Research has shown that triazole derivatives exhibit notable antimicrobial properties. In vitro studies indicated that compounds with similar structures demonstrated effectiveness against various bacterial strains. For instance, compounds derived from the triazole nucleus have been reported to possess significant antibacterial activity against Gram-positive bacteria .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through free radical scavenging assays. Compounds related to 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibited up to 85% inhibition of free radicals at concentrations as low as 3 ppm . This suggests a promising role in combating oxidative stress-related diseases.

Antitumor Activity

Studies have highlighted the cytotoxic effects of triazole derivatives on cancer cell lines. For example, synthesized compounds showed selective cytotoxicity against melanoma and breast cancer cell lines in MTT assays. Notably, certain derivatives inhibited tumor growth by over 75% in experimental models .

Case Studies

  • Anticancer Properties : A study focused on the cytotoxic effects of various triazole derivatives found that specific modifications led to enhanced selectivity towards cancer cells. The most active compounds were identified for their potential as antimetastatic agents .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of synthesized triazoles against a panel of pathogens. Results indicated that several derivatives displayed significant antibacterial activity, warranting further investigation into their mechanisms of action .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantUp to 85% free radical scavenging at 3 ppm
AntitumorOver 75% inhibition of tumor growth
CytotoxicitySelective cytotoxicity against melanoma cells

Scientific Research Applications

Medicinal Chemistry

1.1 Antifungal Activity

Research has demonstrated that 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits significant antifungal properties. A study highlighted its effectiveness against various phytopathogenic fungi, indicating that modifications in the triazole structure can enhance antifungal activity. Specifically, compounds derived from this triazole exhibited superior activity against Fusarium moniliforme and Rhizoctonia solani, suggesting that the difluoromethyl group contributes positively to the bioactivity of the triazole derivatives .

1.2 Anti-tubercular Properties

The compound has also been investigated for its potential as an anti-tubercular agent. The structural framework of 1,2,4-triazoles has been linked to inhibition of protein tyrosine phosphatases associated with Mycobacterium tuberculosis. The incorporation of the difluoromethyl group is hypothesized to enhance the binding affinity of these compounds to their biological targets, thus improving their efficacy against tuberculosis .

1.3 Enzyme Inhibition

5-(Difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has been studied for its role as an inhibitor of carbonic anhydrases (CAs), which are important in various physiological processes including respiration and acid-base balance. The inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma and cancer metastasis .

Agricultural Science

2.1 Fungicides Development

In agricultural applications, this compound is being explored as a potential fungicide. Its ability to inhibit fungal growth makes it a candidate for developing new agrochemicals aimed at protecting crops from fungal diseases. The structure-activity relationship studies indicate that modifications can lead to enhanced activity against a broader spectrum of fungi .

2.2 Herbicide Potential

Preliminary studies suggest that derivatives of 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol may have herbicidal properties as well. The compound's mechanism of action involves disrupting metabolic pathways in target plants, which could pave the way for its use in weed management strategies .

Materials Science

3.1 Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor for metals in acidic environments. Studies have indicated that self-assembled monolayers of 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol on metal surfaces can significantly reduce corrosion rates in sulfuric acid solutions. This application is particularly relevant for industries where metal durability is critical .

3.2 Coordination Chemistry

Research into the coordination chemistry of this compound reveals its potential in forming complexes with transition metals. These complexes may exhibit interesting electronic properties and could be used in catalysis or as functional materials in electronic devices .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntifungal ActivityEffective against Fusarium and Rhizoctonia fungi
Anti-tubercular PropertiesInhibits protein tyrosine phosphatases
Enzyme InhibitionPotential CA inhibitor with therapeutic implications
Agricultural ScienceFungicides DevelopmentCandidate for new agrochemicals
Herbicide PotentialDisrupts metabolic pathways in target plants
Materials ScienceCorrosion InhibitionReduces corrosion rates on metals
Coordination ChemistryForms complexes with transition metals

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol:

  • Antifungal Efficacy : A study published in Molecules detailed the synthesis and antifungal activity of triazole derivatives, highlighting the role of difluoromethyl groups in enhancing bioactivity against specific fungal strains .
  • Corrosion Studies : Research conducted on mild steel demonstrated that coatings with this triazole significantly improved resistance to corrosion when exposed to acidic environments .
  • Tuberculosis Research : Investigations into its anti-tubercular properties revealed promising results regarding its effectiveness against drug-resistant strains of Mycobacterium tuberculosis, making it a candidate for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The triazole-thiol core is highly modifiable, leading to diverse derivatives with distinct properties. Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Position) Key Features Reference
5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol Adamantyl (5), methyl (4), thiol (3) Bulky adamantyl group enhances steric hindrance and thermal stability
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Decylthio (5), morpholine (side chain) Long alkyl chain increases lipophilicity; morpholine improves solubility
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) Chlorophenyl (5), thiol (3) Chlorine enhances electron-withdrawing effects, aiding enzyme inhibition
4-Chloro-N-[imin(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]... Trifluoromethylbenzylthio (side chain) Trifluoromethyl improves metabolic resistance and binding affinity
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrazole (5), phenyl (4) Pyrazole moiety introduces antiradical activity

Physicochemical Properties

  • Lipophilicity: The difluoromethyl group in the target compound increases logP compared to non-fluorinated analogs, enhancing membrane permeability. Adamantyl and decylthio substituents further elevate lipophilicity but may reduce aqueous solubility .
  • Melting Points :
    • Derivatives with rigid substituents (e.g., adamantyl, trifluoromethylbenzyl) exhibit higher melting points (>170°C) due to crystalline packing .
    • Compounds with flexible alkyl chains (e.g., decylthio) show lower melting points .
Antifungal and Antimicrobial Effects:
  • The morpholine-linked derivative () demonstrated significant antifungal activity against Candida spp. due to membrane disruption .
  • The target compound’s difluoromethyl group may confer resistance to enzymatic degradation, prolonging antifungal action.
Enzyme Inhibition:
  • Yucasin () inhibits auxin biosynthesis by targeting YUC flavin monooxygenases, with IC₅₀ values in the micromolar range . The difluoromethyl analog could exhibit improved binding via fluorine interactions.
Antioxidant and Antiradical Activity:

    Preparation Methods

    Cyclization of Thiosemicarbazide Derivatives

    One classical approach to synthesize 1,2,4-triazole-3-thiol derivatives involves cyclization of thiosemicarbazide precursors with appropriate acyl or acyl-like reagents. For example, the synthesis of related 5-substituted triazole-3-thiols such as 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol has been achieved by reacting 4-methyl-3-thiosemicarbazide with 2-furoyl chloride in pyridine, followed by cyclization in aqueous sodium bicarbonate at elevated temperature (100°C) and acidification to pH 6 to precipitate the product as a solid.

    Though this example uses a 2-furyl substituent, the methodology provides a basis for analogous syntheses of difluoromethyl-substituted analogs by replacing the acyl chloride with a suitable difluoromethyl-containing reagent.

    Difluoromethylation Using Trimethylsilyl Difluoromethyl Reagents

    A key step in the preparation of 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is the introduction of the difluoromethyl group. This is commonly achieved through nucleophilic difluoromethylation using reagents such as trimethylsilyl difluoromethyl (TMS-CF2H) in the presence of a base. The reaction typically involves:

    • Generation of a nucleophilic site on the triazole intermediate.
    • Reaction with TMS-CF2H to install the difluoromethyl group at the 5-position.
    • Subsequent workup to isolate the difluoromethylated triazole-thiol compound.

    This method allows for selective and efficient incorporation of the difluoromethyl group under mild conditions.

    Industrial Scale Synthesis via Metal-Catalyzed Difluoromethylation

    For large-scale or industrial production, metal-catalyzed difluoromethylation processes are employed to enhance yield and purity. These processes often utilize transition metal catalysts (e.g., copper, palladium) to facilitate the transfer of difluoromethyl groups from suitable precursors to the triazole ring. Continuous flow reactors may be used to improve reaction control, scalability, and safety.

    Patent-Disclosed Multi-Step Processes

    Patent WO2008145563A2 discloses processes related to the preparation of triazolones and related triazole derivatives bearing difluoromethyl groups. The methods involve:

    • Preparation of intermediates with methylsulfanyl or methyl substituents on the triazole ring.
    • Halogenation and substitution steps to introduce difluoromethyl groups.
    • Cyclization and further functional group transformations to yield the target triazole-thiol compounds with difluoromethyl substitution.

    These processes emphasize the use of inert organic solvents, controlled pH, and temperature conditions to optimize yields and product stability.

    Summary Table of Preparation Methods

    Methodology Key Reagents/Conditions Advantages Limitations References
    Cyclization of thiosemicarbazide with acyl chlorides 4-Methyl-3-thiosemicarbazide, difluoromethyl acyl chloride analogs, pyridine, NaHCO3, HCl Straightforward ring formation; established protocols Requires suitable acyl chloride; may need optimization for difluoromethyl analogs
    Nucleophilic difluoromethylation using TMS-CF2H Trimethylsilyl difluoromethyl, base (e.g., K2CO3), inert solvent Selective difluoromethyl group introduction; mild conditions Sensitive reagents; requires careful handling
    Metal-catalyzed difluoromethylation (Industrial) Metal catalysts (Cu, Pd), difluoromethyl precursors, continuous flow reactors High yield and purity; scalable Requires catalyst optimization; cost of metals
    Multi-step patent processes involving halogenation and substitution Halogenating agents, inert solvents, controlled pH, temperature Versatile functional group transformations; high specificity Multi-step; complex reaction setup

    Research Findings and Notes

    • The difluoromethyl group significantly influences the physicochemical properties of the triazole, enhancing lipophilicity and metabolic stability, which is beneficial for pharmacological applications.
    • Reaction conditions such as temperature, pH, and solvent choice critically affect the yield and purity of the triazole-thiol compounds.
    • Continuous flow synthesis and metal-catalyzed difluoromethylation represent advancements toward industrial-scale production, balancing efficiency and environmental considerations.
    • The presence of the thiol group at position 3 requires careful handling to prevent oxidation or side reactions during synthesis and purification.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

    • Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with thiourea or thioamide intermediates. Key steps include:

    • Friedel-Crafts-type functionalization : For introducing the difluoromethyl group, optimized conditions (e.g., BF₃ catalysis, 60–80°C) enhance regioselectivity .
    • Cyclization : Alkaline conditions (e.g., NaOH/ethanol) promote triazole ring closure, with yields improved by slow reagent addition .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity .

    Q. Which spectroscopic and computational methods are most effective for characterizing the structure of this compound?

    • Methodological Answer :

    • Experimental :
    • ¹H/¹³C NMR : Assigns protons and carbons, with thiol (-SH) proton signals typically downfield at ~13.5 ppm .
    • IR Spectroscopy : Confirms S-H (2500–2600 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) stretches .
    • Computational :
    • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

    Q. What biological activities are reported for analogous triazole-3-thiol derivatives, and what mechanisms are proposed?

    • Methodological Answer :

    • Antimicrobial Activity : Analogues inhibit bacterial enzymes (e.g., dihydrofolate reductase) via thiol-mediated covalent binding .
    • Anticancer Potential : Triazole-thiols disrupt redox balance by modulating glutathione pathways, as shown in in vitro cytotoxicity assays (IC₅₀: 10–50 µM) .
    • Mechanistic Validation : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to lanosterol 14α-demethylase (fungal target) and COX-2 (anti-inflammatory target) .

    Advanced Research Questions

    Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic/electrophilic substitution reactions?

    • Methodological Answer :

    • Electrophilic Substitution : The electron-withdrawing CF₂H group deactivates the triazole ring, reducing reactivity at C-5. Nitration/sulfonation require harsh conditions (e.g., HNO₃/H₂SO₄, 100°C) .
    • Nucleophilic Substitution : Thiol (-SH) undergoes alkylation (e.g., methyl iodide/K₂CO₃ in DMF) to form sulfides, with reaction rates 2–3× slower than non-fluorinated analogues due to steric hindrance .

    Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes)?

    • Methodological Answer :

    • Molecular Dynamics (MD) Simulations : AMBER or CHARMM force fields model ligand-enzyme binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
    • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculates activation energies for covalent bond formation between the thiol group and catalytic cysteine residues .
    • ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~2.1, moderate blood-brain barrier permeability) .

    Q. How can researchers resolve contradictions in reported bioactivity data across structurally similar triazole derivatives?

    • Methodological Answer :

    • Meta-Analysis : Compare IC₅₀ values against substituent electronic parameters (Hammett σ constants) to identify structure-activity trends .
    • Experimental Replication : Standardize assay protocols (e.g., MIC testing in Mueller-Hinton broth for antimicrobial studies) to minimize variability .
    • Crystallography : Resolve X-ray structures of ligand-target complexes to confirm binding modes (e.g., PDB ID: 3LD6 for fungal CYP51) .

    Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

    • Methodological Answer :

    • Prodrug Design : Mask the thiol (-SH) as a disulfide (-SS-R) to enhance oral bioavailability, with enzymatic cleavage in target tissues .
    • Salt Formation : Co-crystallize with sodium or potassium ions to improve aqueous solubility (e.g., >5 mg/mL in PBS) .
    • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release and reduced renal clearance .

    Tables for Key Comparisons

    Table 1 : Comparison of Synthetic Yields for Triazole-3-thiol Derivatives

    SubstituentReaction ConditionsYield (%)Reference
    CF₂H (target)NaOH/EtOH, 80°C, 12 h65–70
    CH₃ (analogue)K₂CO₃/DMF, 60°C, 8 h85–90

    Table 2 : Biological Activity of Analogous Triazole Derivatives

    CompoundTarget EnzymeIC₅₀ (µM)Mechanism
    5-(CF₂H)-TriazoleCYP51 (Fungal)12.3Competitive inhibition
    5-(CH₃)-TriazoleCOX-2 (Human)28.7Allosteric modulation

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    Feasible Synthetic Routes

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    5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
    Reactant of Route 2
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